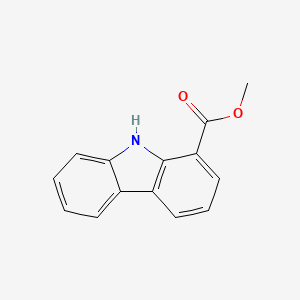

methyl 9H-carbazole-1-carboxylate

Description

Contextual Significance of the Carbazole (B46965) Core in Organic Chemistry

The carbazole core is a prominent structural motif in organic chemistry, valued for its unique electronic and photophysical properties. mdpi.comresearchgate.netmagtech.com.cn Structurally, it is an aromatic heterocyclic compound with a tricyclic framework, consisting of two six-membered benzene (B151609) rings fused to a five-membered nitrogen-containing ring. wikipedia.org This planar, π-conjugated system is known for its high thermal and electrochemical stability and good hole-transporting capabilities, making it an attractive component for organic electronic materials. mdpi.comresearchgate.net

The interest in the carbazole core has grown steadily due to its presence in a wide array of biologically active natural products and functional materials. rsc.orgresearchgate.net In materials science, carbazole derivatives are extensively used as building blocks for organic light-emitting diodes (OLEDs), solar cells, and photorefractive materials. mdpi.comuobaghdad.edu.iqresearchgate.net Their electron-donating nature makes them suitable for use as host materials for phosphorescent OLEDs and as emitters for thermally activated delayed fluorescence (TADF). mdpi.commagtech.com.cn

Furthermore, the carbazole skeleton is a key structural feature in many synthetic and natural molecules that exhibit significant biological activities, including anticancer, antibacterial, and neuroprotective properties. nih.govmdpi.com The versatility of the carbazole ring system allows for functionalization at various positions, enabling chemists to fine-tune its properties for specific applications. mdpi.com The development of efficient and selective synthetic methodologies to access the carbazole core remains an active area of research. rsc.orgresearchgate.net

Importance of Ester Functionality in Chemical and Material Sciences

Esters are a fundamental class of organic compounds characterized by a carbonyl group bonded to an oxygen atom, which is further connected to an alkyl or aryl group (R-COO-R'). geeksforgeeks.org This functional group is central to both the natural world and synthetic chemistry, contributing to a vast range of applications. solubilityofthings.commedium.com In nature, esters are responsible for the characteristic fragrances and flavors of many fruits and flowers. solubilityofthings.comreagent.co.uk

In chemical and material sciences, the ester functionality is highly valued for several reasons:

Versatility in Synthesis: Esters serve as crucial intermediates in organic synthesis, participating in a wide variety of chemical transformations to create more complex molecules. solubilityofthings.com

Polymer Production: Esters are the foundational units for polyesters, a major class of polymers used in manufacturing fabrics, plastic bottles (like polyethylene terephthalate or PET), and other materials. medium.comreagent.co.uk

Industrial Applications: They are widely employed as solvents in paints, coatings, and varnishes due to their ability to dissolve resins and their relatively quick evaporation rates. reagent.co.uk Ethyl acetate (B1210297) is a common example used as an industrial solvent. geeksforgeeks.orgreagent.co.uk

Pharmaceuticals: The ester group is present in numerous drugs. It can be used to create prodrugs, which are inactive compounds that are converted into active drugs within the body through hydrolysis. medium.com Aspirin (acetylsalicylic acid) is a well-known example of a drug containing an ester functional group. geeksforgeeks.orgmedium.com

Biomaterials and Biochemistry: Activated esters are particularly useful in biochemistry and polymer chemistry for their high reactivity, especially in forming amide bonds with amino groups under mild conditions. nih.gov This reactivity is harnessed for creating functional polymers, such as glycopolymers, and for labeling biomolecules. nih.gov

Overview of Research Trajectories for Methyl 9H-Carbazole-1-carboxylate and Related Scaffolds

Research involving this compound and its structural analogs primarily focuses on its utility as a synthetic intermediate for constructing more complex, functional molecules. The strategic placement of the methyl ester group on the carbazole core provides a reactive site for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid or amidation.

One documented synthetic route to this compound involves a Suzuki coupling followed by a Cadogan reductive cyclization. In this process, the compound is synthesized as a white solid with a melting point of 136.7–138.4 °C. The resulting this compound can then be hydrolyzed to 9H-carbazole-1-carboxylic acid using potassium hydroxide. This carboxylic acid derivative serves as a precursor for other functionalized carbazoles.

The broader research trajectories for related carbazole scaffolds are diverse and span multiple scientific disciplines:

Medicinal Chemistry: Carbazole derivatives are actively investigated as potential therapeutic agents. Researchers design and synthesize novel carbazole-based compounds to act as inhibitors for specific biological targets, such as DNA methyltransferases (DNMT1), which are relevant in cancer therapy. nih.gov The carbazole scaffold is also a core component in molecules designed for their anticancer, antimicrobial, and neuroprotective activities. nih.govmdpi.com

Materials Science: A significant area of research is the development of carbazole-based materials for organic electronics. mdpi.comresearchgate.net Scientists synthesize carbazole-containing polymers and small molecules for use in OLEDs, where the carbazole unit often serves as a hole-transporting or emissive component. mdpi.commagtech.com.cn These materials are prized for their thermal stability and tunable optoelectronic properties. mdpi.com

Synthetic Methodology: The development of new and more efficient methods for synthesizing substituted carbazoles is an ongoing research focus. rsc.orgresearchgate.net This includes creating regioselective methods to introduce functional groups at specific positions on the carbazole ring system, which is crucial for tailoring the properties of the final compound.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |

| This compound | C₁₄H₁₁NO₂ | 225.24 | 136.7–138.4 | |

| 9H-Carbazole-1-carboxylic acid | C₁₃H₉NO₂ | 211.22 | 270.5–272.8 | nih.gov |

| 9H-Carbazole | C₁₂H₉N | 167.21 | 246.3 | wikipedia.org |

| 9-Methyl-9H-carbazole | C₁₃H₁₁N | 181.23 | Not specified | chemeo.com |

| 9-Methyl-9H-carbazole-3-carboxylic acid | C₁₄H₁₁NO₂ | 225.24 | Not specified | sigmaaldrich.com |

Table 2: Spectroscopic Data for this compound

| Spectroscopy Type | Key Signals/Peaks |

| ¹H NMR (400 MHz, CDCl₃) | δ 9.91 (s, 1H), 8.27 (d, J = 7.6 Hz, 1H), 8.09 (t, J = 6.6 Hz, 2H), 7.52-7.44 (m, 2H), 7.29 (t, J = 7.6 Hz, 2H), 4.03 (s, 3H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 167.90, 140.07, 139.67, 127.37, 126.56, 125.49, 124.66, 122.47, 120.41, 119.97, 118.49, 111.63, 111.10, 51.98 |

| IR (KBr) | νₘₐₓ 3409.47, 1682.36, 1262.56, 753.65, 725.05 cm⁻¹ |

| Mass Spectrometry (MS) | m/z 226.1 (M + H)⁺ |

| Source: Der Pharma Chemica |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 9H-carbazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c1-17-14(16)11-7-4-6-10-9-5-2-3-8-12(9)15-13(10)11/h2-8,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOGIKWSCTIFLGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1NC3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40349142 | |

| Record name | 9H-Carbazole-1-carboxylic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51035-15-5 | |

| Record name | 9H-Carbazole-1-carboxylic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methyl 9h Carbazole 1 Carboxylate and Its Analogues

Established Synthetic Routes to Methyl 9H-Carbazole-1-carboxylate

Esterification of Carbazole-1-carboxylic Acid Precursors

A primary and straightforward method for the synthesis of this compound is through the esterification of a carbazole-1-carboxylic acid precursor. This reaction typically involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst. libretexts.org

The general mechanism for this acid-catalyzed esterification, often referred to as Fischer esterification, begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which makes the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a series of proton transfer steps, ultimately leading to the elimination of a water molecule and the formation of the ester. libretexts.orgyoutube.com

To drive the equilibrium towards the product side, the reaction is often carried out by heating the mixture, sometimes under reflux, and may involve the removal of water as it is formed. libretexts.org While this method is conceptually simple, the synthesis of the initial carbazole-1-carboxylic acid can present its own challenges.

Table 1: Comparison of Esterification Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Fischer Esterification | Carboxylic acid, alcohol, acid catalyst | Heating, often with water removal | Simple, uses common reagents libretexts.org | Reversible, may require forcing conditions libretexts.org |

| Diazoalkane Esterification | Carboxylic acid, diazoalkane precursor | In situ generation of diazoalkane | Mild, high efficiency nih.gov | Diazoalkanes can be hazardous nih.gov |

Ring-Closure Approaches for Carbazole (B46965) Framework Construction

The construction of the carbazole core itself is a critical aspect of synthesizing this compound and its derivatives. Various ring-closure strategies have been developed to create this tricyclic system. rsc.orgrsc.org

One classical approach involves the oxidative C-C bond formation of a biaryl amine. rsc.orgrsc.org More contemporary methods have focused on transition metal-catalyzed reactions and other cyclization protocols.

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of carbazole ring systems. rsc.orgrsc.orgnih.gov This methodology has been successfully applied to construct a variety of nitrogen-containing heteroaromatic systems. rsc.orgrsc.org

Another significant ring-closure strategy is the Cadogan reaction, which involves the reductive cyclization of 2-nitrobiphenyl (B167123) derivatives using organophosphorus reagents like triphenylphosphine. acs.orgresearchgate.net This method offers good functional group tolerance and precise control over the placement of substituents. acs.org The reaction is believed to proceed through a nitrene or non-nitrene intermediate. researchgate.net

Table 2: Overview of Ring-Closure Reactions for Carbazole Synthesis

| Reaction | Key Precursor | Reagents/Catalyst | Key Features |

| Oxidative Cyclization | Biaryl amine | Oxidizing agents | Classical method rsc.orgrsc.org |

| Ring-Closing Metathesis (RCM) | Diallyl indole (B1671886) derivatives | Ruthenium or other metathesis catalysts | Forms carbazole and other fused systems rsc.orgrsc.orgnih.gov |

| Cadogan Cyclization | 2-Nitrobiphenyl | Triphenylphosphine or other phosphines | Good functional group tolerance, regiocontrol acs.orgresearchgate.net |

| Photochemical Cycloaddition | Indole-tethered allenes | Light | Forms carbazole skeleton chim.it |

Development of Novel Synthetic Strategies

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, including carbazole derivatives. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide, is a particularly versatile method for constructing the biaryl linkage that is a precursor to the carbazole ring. nih.govnih.govresearchgate.net

This strategy has been employed in the synthesis of carbazole-1-carboxylic acid, which can then be esterified to yield the target molecule. zenodo.org The Suzuki-Miyaura catalyst-transfer polycondensation (SCTP) has also been developed for the precise synthesis of polycarbazoles, demonstrating the power of this reaction in polymer chemistry. nih.govnih.gov The development of new carbazole-based phosphine (B1218219) ligands has further expanded the scope and efficiency of palladium-catalyzed cross-coupling reactions. polyu.edu.hk

Reductive Cyclization Protocols (e.g., Cadogan Cyclization)

As mentioned earlier, the Cadogan reaction is a key reductive cyclization method for carbazole synthesis. acs.orgresearchgate.net This reaction involves the deoxygenation of a nitro group in a 2-nitrobiphenyl derivative, typically using a phosphine reagent, to induce cyclization and form the carbazole ring. acs.org

A significant advantage of the Cadogan cyclization is its ability to tolerate a wide range of functional groups, allowing for the synthesis of highly functionalized carbazoles. acs.org The reaction conditions can be optimized, with higher boiling solvents often leading to better yields. acs.org This method has been successfully used to synthesize various carbazole alkaloids and other complex natural products. researchgate.net The combination of Suzuki cross-coupling to form the 2-nitrobiphenyl precursor followed by Cadogan cyclization provides a powerful and flexible route to substituted carbazoles. zenodo.orgresearchgate.net

Catalytic Transfer Hydrogenation for Selective Functionalization

Catalytic transfer hydrogenation is a valuable technique for the selective reduction of functional groups. In the context of carbazole chemistry, it has been primarily explored for the hydrogenation of the carbazole ring system itself to produce dodecahydro-carbazole derivatives, which are of interest as hydrogen storage materials. mdpi.com These reactions are often catalyzed by ruthenium on alumina. mdpi.com

While not directly a method for synthesizing the aromatic carbazole core, catalytic transfer hydrogenation represents an important tool for the subsequent functionalization and modification of the carbazole skeleton. For instance, the asymmetric reduction of ketimines to chiral amines using a hydrogen donor in the presence of a chiral phosphoric acid catalyst is a well-established transformation that could be applied to carbazole-containing substrates. nih.gov This highlights the potential for catalytic transfer hydrogenation to introduce chirality and other functionalities into carbazole derivatives.

Indole-Based Cyclization and Derivatization

A prominent and versatile approach for constructing the carbazole skeleton involves the cyclization of appropriately substituted indoles. rsc.orgrsc.org This strategy leverages the inherent reactivity of the indole nucleus to build the third ring of the carbazole system.

Transition-metal catalysis, particularly with palladium and gold, has proven highly effective in promoting the cyclization of indole derivatives. rsc.orgchim.it For instance, gold(I)-catalyzed intramolecular hydroarylation of (Z)-2-(enynyl)indoles provides a direct route to carbazoles in good yields. organic-chemistry.org Similarly, platinum-catalyzed cyclization of 1-(indol-2-yl)-2,3-allenols smoothly affords carbazoles. sci-hub.se A plausible mechanism for the platinum-catalyzed reaction involves the formation of a vinylic platinum carbene intermediate, which then undergoes a 1,2-hydride shift to yield the final carbazole product. sci-hub.se

Metal-free conditions have also been successfully employed. organic-chemistry.org An efficient indole-to-carbazole strategy promoted by ammonium (B1175870) iodide (NH4I) proceeds via a formal [2+2+2] annulation of indoles, ketones, and nitroolefins, offering high regioselectivity and good functional group tolerance. organic-chemistry.org Another metal-free approach involves a base-promoted reaction of 3-nitroindoles with alkylidene azlactones to synthesize 4-hydroxycarbazoles. nih.gov

Furthermore, cascade reactions starting from indole derivatives offer an efficient pathway to highly functionalized carbazoles. A Brønsted acid-catalyzed cascade annulation of α-(3-indolyl) ketones, generated in situ from 2-alkenyl indoles and aldehydes, leads to the formation of functionalized carbazoles. rsc.org These can be further derivatized, for example, through N-methylation. rsc.org

The derivatization of the initially formed carbazole is a key aspect of these methodologies, allowing for the introduction of various functional groups. For example, carbazole-2-carboxylates can be synthesized through a three-component annulation reaction of an indole, bromoacetaldehyde (B98955) dimethyl acetal, and a 1,3-dicarbonyl compound. rsc.org

| Methodology | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| Intramolecular Hydroarylation | Gold(I) | Stereoselective synthesis of (Z)-2-(enynyl)indoles required. | organic-chemistry.org |

| Allene (B1206475) Cyclization | Platinum(II) chloride | Proceeds through a vinylic platinum carbene intermediate. | sci-hub.se |

| [2+2+2] Annulation | Ammonium Iodide (NH4I) | Metal-free, high regioselectivity, good functional group tolerance. | organic-chemistry.org |

| Benzannulation | Base-promoted | Synthesis of 4-hydroxycarbazoles from 3-nitroindoles. | nih.gov |

| Cascade Annulation | p-Toluenesulfonic acid (PTSA·H2O) | One-pot synthesis from 2-alkenyl indoles and aldehydes. | rsc.org |

Regioselective Functionalization of the Carbazole Skeleton

Once the carbazole core is formed, regioselective functionalization is crucial for elaborating the structure and introducing desired properties. This can be achieved through various strategies targeting either the nitrogen atom or the aromatic rings.

N-Substitution Strategies in 9H-Carbazoles

The nitrogen atom of the 9H-carbazole is a common site for functionalization. researchgate.netnih.gov N-alkylation is a straightforward method, for instance, the synthesis of methyl 9H-carbazole-9-acetate is achieved by N-alkylation of 9H-carbazole with methyl bromoacetate. nih.gov

A variety of substituents can be introduced at the 9-position, including alkyl, aryl, and sulfonyl groups. nih.govsci-hub.se The choice of N-substituent can significantly influence the electronic properties and reactivity of the carbazole ring system. For example, N-aryl substitution is often used to tune the HOMO level of carbazole-based materials. researchgate.net The presence of a substituent at the N-position is often essential for certain biological activities, such as neuroprotective effects. nih.gov

Catalytic methods have also been developed for N-H functionalization. For example, Sc(OTf)3 can catalyze the N-H functionalization of unprotected carbazoles with donor-acceptor cyclopropanes. nih.gov

| Reagent/Catalyst | Substituent Introduced | Significance | Reference |

|---|---|---|---|

| Methyl bromoacetate | -CH2COOCH3 | Intermediate for fluorescent derivatization reagents. | nih.gov |

| Aryl halides | Aryl groups | Tuning of HOMO levels in materials science. | researchgate.net |

| Donor-acceptor cyclopropanes / Sc(OTf)3 | Functionalized alkyl groups | Catalytic N-H functionalization. | nih.gov |

| Acetyl chloride / AlCl3 | Acetyl group | Precursor for further derivatization. | researchgate.netuobaghdad.edu.iq |

Substitution Patterns on the Aromatic Rings

Functionalization of the aromatic rings of the carbazole skeleton can be achieved through electrophilic or nucleophilic aromatic substitution reactions. libretexts.org The positions C-3, C-6, and C-1 are common targets for substitution. researchgate.netchim.it

Electrophilic aromatic substitution is a fundamental method for introducing functional groups. For example, Friedel-Crafts acylation of 9H-carbazole can be directed to the 1-position using boron trichloride. mdpi.com Halogenation at the C-3 position can be achieved using N-bromosuccinimide (NBS) under metal-free conditions, with an N-pyrimidyl protecting group acting as a promoter. chim.it

Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the regioselective introduction of substituents. chim.it Rhodium(II) catalysts can mediate the C-3 functionalization of 9H-carbazoles with α-imino carbenoids generated from 1-sulfonyl-1,2,3-triazoles. sci-hub.se This reaction is highly regioselective for 9-alkyl or 9-aryl substituted carbazoles. sci-hub.se Ruthenium-catalyzed ortho-arylation at the C-1 position has also been reported using a pyrimidin-2-yl directing group. chim.it

Furthermore, gold-catalyzed multiple C-H functionalization reactions of carbazoles with diazoalkanes allow for the introduction of up to six carbene fragments onto molecules containing multiple carbazole units. nih.gov

Nucleophilic aromatic substitution is also possible, particularly on carbazoles bearing electron-withdrawing groups. libretexts.org

Synthetic Optimization and Scalability Considerations

For practical applications, the optimization of synthetic routes and their scalability are of paramount importance. Researchers have focused on developing efficient, high-yielding, and cost-effective methods for the synthesis of carbazole derivatives.

The use of readily available starting materials and minimizing the number of synthetic steps are key considerations. Three-component reactions, such as the one used to construct carbazole scaffolds from bromoacetal, a ketone, and an indole, offer a streamlined approach. frontiersin.org The development of one-pot syntheses, like the palladium-catalyzed tandem reaction for preparing 9H-carbazoles from anilines and 1,2-dihaloarenes using a magnetically recoverable nanocatalyst, enhances efficiency and simplifies purification. organic-chemistry.org

Gram-scale synthesis has been successfully demonstrated for some carbazole derivatives, indicating the potential for larger-scale production. nih.govacs.org For instance, the synthesis of twisted dibenzocarbazoles has been scaled up, starting from commercially available phenanthren-9-amine. acs.org The optimization of reaction conditions, such as catalyst loading, solvent, and temperature, is crucial for maximizing yield and ensuring reproducibility. acs.org

The development of robust and scalable synthetic methods is essential for the translation of promising carbazole-based compounds from the laboratory to industrial applications in materials science and medicine. nih.gov

High Resolution Spectroscopic and Crystallographic Characterization of Methyl 9h Carbazole 1 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the characterization of methyl 9H-carbazole-1-carboxylate, offering detailed insights into its molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Signal Assignment

Proton NMR (¹H NMR) spectroscopy provides precise information about the chemical environment of the hydrogen atoms within the this compound molecule. The assignment of these proton signals is crucial for confirming the compound's structure.

In a typical ¹H NMR spectrum of a related compound, 9-methyl-9H-carbazole-3-carboxylic acid, the protons on the carbazole (B46965) ring system exhibit distinct chemical shifts. For instance, the aromatic protons resonate in the range of δ 7.2-8.3 ppm, with specific multiplicities and coupling constants that allow for their individual assignment. The methyl protons attached to the nitrogen atom typically appear as a singlet at around δ 2.71 ppm. rsc.org

For this compound, the ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons on the carbazole core, the NH proton, and the methyl ester group. The exact chemical shifts can vary depending on the solvent used and the specific substitution pattern. For example, in a similar carbazole derivative, the NH proton can appear as a broad singlet at a downfield chemical shift, such as δ 11.34 ppm. rsc.org The aromatic protons would display complex splitting patterns due to spin-spin coupling.

Table 1: Representative ¹H NMR Data for Carbazole Derivatives

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.20 - 8.30 | m | - |

| N-CH₃ | 3.74 | s | - |

| NH | 11.21 | br s | - |

Note: Data presented is a generalized representation based on similar carbazole structures and may not reflect the exact values for this compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy for Carbon Framework Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum, allowing for the complete elucidation of the carbon framework.

In the ¹³C NMR spectrum of a related compound, 9-methyl-9H-carbazole-3-carboxylic acid, the carbon atoms of the carbazole ring system resonate in the aromatic region, typically between δ 109 and 143 ppm. rsc.org The carbonyl carbon of the carboxylic acid group appears further downfield, around δ 197.0 ppm, while the methyl carbon attached to the nitrogen is observed at approximately δ 26.7 ppm. rsc.org

For this compound, the ¹³C NMR spectrum would be expected to show signals for the twelve aromatic carbons of the carbazole core, the carbonyl carbon of the ester group, and the methyl carbon of the ester. The chemical shifts of the aromatic carbons provide valuable information about the electronic distribution within the carbazole ring system.

Table 2: Representative ¹³C NMR Data for Carbazole Derivatives

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aromatic-C | 109.0 - 143.0 |

| C=O (Ester) | ~167.0 |

| O-CH₃ | ~52.0 |

| N-CH₃ | ~29.0 |

Note: Data presented is a generalized representation based on similar carbazole structures and may not reflect the exact values for this compound.

Advanced Two-Dimensional NMR Techniques (e.g., 2D ¹H-¹⁵N HMBC) for Connectivity and Stereochemistry

To unambiguously establish the connectivity and stereochemistry of this compound, advanced two-dimensional (2D) NMR techniques are employed. Techniques like Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful. A 2D ¹H-¹⁵N HMBC experiment, for instance, can reveal correlations between protons and the nitrogen atom over two or three bonds. vibgyorpublishers.org This is instrumental in confirming the position of substituents on the carbazole ring and the nature of the N-H bond.

For example, in a study of a complex carbazole derivative, a 2D ¹H-¹⁵N HMBC experiment was used to assign the signals of the five nitrogen atoms in the molecule by observing correlations between the aromatic protons of the carbazole ring and the nitrogen at a chemical shift of 118.93 ppm. vibgyorpublishers.org Similar techniques, such as ¹H-¹³C HMBC, would be invaluable in correlating the protons of the methyl ester group to the carbonyl carbon and the adjacent aromatic carbon, thus confirming the "-carboxylate" substitution at the C-1 position.

Mass Spectrometry (MS) Characterization

Mass spectrometry provides essential information regarding the molecular weight and elemental composition of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing carbazole derivatives. In ESI-MS, the molecule is typically protonated to form the [M+H]⁺ ion. The mass-to-charge ratio (m/z) of this ion allows for the determination of the molecular weight of the compound. For instance, in the analysis of various carbazole derivatives, ESI-MS has been used to identify the protonated molecular ion, confirming their respective molecular weights. nih.govrsc.org The formation of radical cations (M+•) has also been observed in some cases, providing further insight into the ionization behavior of these compounds. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, often to four or five decimal places. This precision allows for the determination of the elemental formula of the compound with a high degree of confidence. For this compound (C₁₄H₁₁NO₂), the calculated exact mass would be compared to the experimentally determined mass. For example, in the characterization of a similar carbazole derivative, HRMS-ESI was used to confirm the elemental composition by matching the calculated mass for the protonated molecule [M+H]⁺ with the experimentally found value. nih.gov This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Fast Atom Bombardment Mass Spectrometry (FAB-MS) for Molecular Ion Confirmation

Fast Atom Bombardment (FAB) is a soft ionization technique in mass spectrometry ideal for analyzing non-volatile and thermally unstable compounds. wikipedia.orgcreative-proteomics.com In this method, the sample is mixed with a liquid matrix, such as glycerol (B35011) or m-nitrobenzyl alcohol, and bombarded with a high-energy beam of neutral atoms like argon or xenon. wikipedia.orgumd.edu This process leads to the desorption and ionization of the sample molecules, primarily forming protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, which allows for the confirmation of the molecular weight of the analyte. wikipedia.orgcreative-proteomics.com

For this compound, FAB-MS would be employed to verify its molecular ion, confirming the expected molecular weight. This technique is particularly advantageous as it minimizes fragmentation, providing a clear molecular ion peak which is crucial for structural elucidation. wikipedia.org

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Analysis of Functional Groups

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of carbazole and its derivatives reveals characteristic absorption bands corresponding to specific vibrational modes.

In carbazole compounds, the N-H stretching frequency is typically observed around 3419 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations appear at approximately 3051 cm⁻¹. researchgate.net The C-N stretching and out-of-plane N-H bending are found at about 1450 cm⁻¹ and 727 cm⁻¹, respectively. researchgate.net Furthermore, C-H deformation bends are assigned to peaks near 1327 cm⁻¹. researchgate.net

For this compound, the presence of the methyl ester group will introduce a strong carbonyl (C=O) stretching band, typically in the range of 1760-1690 cm⁻¹. The exact position of this band can be influenced by factors such as conjugation and intermolecular interactions. libretexts.org The IR spectrum will also show characteristic absorptions for the carbazole nucleus, including N-H and aromatic C-H stretching vibrations. researchgate.netrsc.orgresearchgate.net

Table 1: Characteristic IR Absorption Frequencies for Carbazole Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H | Stretching | ~3419 |

| Aromatic C-H | Stretching | ~3051 |

| Carbonyl (C=O) | Stretching | 1760-1690 |

| C-N | Stretching | ~1450 |

| C-H | Deformation Bend | ~1327 |

| N-H | Out-of-plane Bending | ~727 |

Single-Crystal X-ray Diffraction (XRD) Analysis

Determination of Molecular Geometry and Conformational Features

Through XRD analysis, the molecular geometry of carbazole derivatives can be accurately determined. For instance, in a related compound, methyl 9H-carbazole-9-acetate, the carbazole ring system is essentially planar. nih.govsemanticscholar.org The planarity of the carbazole moiety is a common feature, though substituents can cause minor deviations. nih.govnih.gov

In the case of this compound, the ester group's orientation relative to the carbazole ring is a key conformational feature. The dihedral angle between the plane of the carbazole ring and the substituent group is a critical parameter. For example, in methyl 9H-carbazole-9-acetate, the methyl acetate (B1210297) group is nearly perpendicular to the carbazole ring system. nih.govsemanticscholar.org The presence of bulky substituents can lead to steric hindrance, influencing the conformation of the molecule. nih.gov

Analysis of Intermolecular Interactions and Packing Arrangements

The crystal packing of carbazole derivatives is often stabilized by a network of intermolecular interactions, including hydrogen bonding and π–π stacking. nih.govnih.gov In many carbazole structures, N-H···O or C-H···O hydrogen bonds are observed, which play a crucial role in the formation of the crystal lattice. nih.govsemanticscholar.orgnih.gov

π–π stacking interactions between the aromatic carbazole rings of adjacent molecules are also a significant stabilizing force, often leading to the formation of columnar structures. nih.govnih.gov The centroid-to-centroid distances and interplanar distances between stacked rings provide quantitative measures of these interactions. nih.gov The analysis of these non-covalent interactions is vital for understanding the solid-state properties of the material.

Application of Crystallographic Software (e.g., SHELXL, ORTEP-3) for Refinement and Visualization

The process of solving and refining a crystal structure from diffraction data relies on specialized software packages. Programs like SHELXS and SHELXL are widely used for structure solution and refinement, respectively. nih.govsemanticscholar.org These programs refine the atomic coordinates and thermal parameters to achieve the best fit between the observed and calculated diffraction data. illinois.edupurdue.edu

For visualization and the creation of publication-quality diagrams, programs such as ORTEP-3 (Oak Ridge Thermal-Ellipsoid Plot Program) are employed. gla.ac.uk ORTEP-3 generates thermal ellipsoid plots that depict the atoms as ellipsoids, with the size and shape indicating the thermal motion of the atoms. gla.ac.uk Other software like PLATON can be used for further analysis of the crystal structure, including the identification of hydrogen bonds and other intermolecular interactions. nih.govillinois.edu

Computational and Theoretical Chemistry Investigations on Methyl 9h Carbazole 1 Carboxylate

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a staple in the computational analysis of molecular systems due to its favorable balance between accuracy and computational cost. For methyl 9H-carbazole-1-carboxylate, DFT calculations are instrumental in predicting its ground-state properties.

Geometry Optimization and Electronic Structure Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For this compound, this is typically performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), which provides a good description of electron correlation and polarization effects.

The optimization process reveals that the carbazole (B46965) core of the molecule is nearly planar, a characteristic feature of this heterocyclic system. The planarity is crucial for its electronic properties, facilitating π-electron delocalization across the fused rings. The methyl carboxylate group, attached at the C1 position, will have a specific orientation relative to the carbazole plane. The dihedral angle between the plane of the ester group and the carbazole ring is a key parameter determined from the optimization. Studies on similar substituted carbazoles have shown that such substituents can be twisted out of the plane of the carbazole moiety. For instance, in 1-(4-fluorobenzoyl)-9H-carbazole, the fluoro-substituted phenyl ring is twisted by a dihedral angle of 54.9°. mdpi.com The bond lengths and angles obtained from the optimized geometry provide a detailed picture of the molecular structure.

Table 1: Selected Optimized Geometrical Parameters for this compound (Predicted)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1-C11 | 1.41 | ||

| C1-C13 | 1.49 | ||

| C13=O14 | 1.22 | ||

| C13-O15 | 1.35 | ||

| O15-C16 | 1.44 | ||

| N9-C8a | 1.38 | ||

| N9-C9a | 1.38 | ||

| C1-C11-C4b | 121.0 | ||

| C11-C1-C13 | 120.5 | ||

| O14=C13-O15 | 124.0 | ||

| C11-C1-C13-O14 | 175.0 |

Note: The values in this table are predicted based on DFT calculations on analogous structures and represent expected values. The atom numbering follows a standard IUPAC convention for the carbazole ring system.

The electronic structure analysis, derived from the optimized geometry, provides information about the distribution of electrons within the molecule. This includes the calculation of atomic charges and the dipole moment, which are essential for understanding intermolecular interactions.

Vibrational Frequency Calculations and Spectroscopic Correlation

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or torsional motions of the atoms.

By comparing the calculated vibrational frequencies with experimentally obtained spectra, a detailed assignment of the spectral bands can be achieved. For this compound, characteristic vibrational modes are expected. The stretching vibration of the N-H bond in the carbazole ring typically appears in the region of 3400-3500 cm⁻¹. The carbonyl (C=O) stretching frequency of the ester group is a strong and distinct band, generally found between 1700 and 1730 cm⁻¹. nih.gov Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C-C stretching vibrations within the carbazole ring system occur in the 1400-1600 cm⁻¹ range. The C-O stretching vibrations of the ester group will also be present. It is common practice to scale the calculated frequencies by a factor (e.g., ~0.96 for B3LYP) to better match experimental data, accounting for anharmonicity and limitations of the theoretical model. epa.gov

Table 2: Predicted Vibrational Frequencies and Assignments for this compound

| Wavenumber (cm⁻¹, Scaled) | Assignment |

| ~3450 | N-H stretching |

| ~3100-3000 | Aromatic C-H stretching |

| ~2950 | Methyl C-H stretching |

| ~1720 | C=O stretching (ester) |

| ~1600-1450 | Aromatic C=C stretching |

| ~1440 | C-H bending |

| ~1250 | C-O stretching (ester) |

| ~750 | C-H out-of-plane bending |

Note: These are predicted frequencies and assignments based on typical values for similar functional groups and carbazole derivatives.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To investigate the electronic transitions and excited-state properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is employed. nih.gov This method allows for the calculation of the energies of electronic excited states and the probabilities of transitions between the ground and excited states.

TD-DFT calculations are crucial for interpreting the ultraviolet-visible (UV-Vis) absorption spectrum of the molecule. The calculations provide the excitation energies (which correspond to the wavelengths of maximum absorption, λmax) and the oscillator strengths (which are related to the intensity of the absorption bands). For carbazole derivatives, the electronic spectrum is typically characterized by π-π* transitions within the aromatic system. The position and intensity of these transitions are sensitive to the nature and position of substituents on the carbazole ring. The calculated absorption wavelengths can be compared with experimental spectra to validate the theoretical approach. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding the chemical reactivity and electronic properties of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps

The HOMO is the orbital from which an electron is most easily removed, acting as an electron donor. The LUMO is the orbital to which an electron is most easily added, acting as an electron acceptor. The energies of the HOMO and LUMO and the energy gap between them (ΔE = E_LUMO - E_HOMO) are key parameters that govern the molecule's electronic behavior.

For this compound, the HOMO is expected to be localized primarily on the electron-rich carbazole ring system, particularly on the nitrogen atom and the fused benzene (B151609) rings. The LUMO, on the other hand, is likely to have significant contributions from the electron-withdrawing methyl carboxylate group, as well as the carbazole moiety. A smaller HOMO-LUMO gap generally implies that the molecule is more easily excitable and can be more chemically reactive.

Table 3: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.5 |

| HOMO-LUMO Gap (ΔE) | 4.3 |

Note: These values are illustrative and based on typical DFT calculations for similar carbazole derivatives.

Prediction of Chemical Reactivity and Charge Transfer Characteristics

The distribution of the HOMO and LUMO provides insights into the molecule's reactivity. Regions of the molecule where the HOMO is concentrated are susceptible to electrophilic attack, while regions with a high LUMO density are prone to nucleophilic attack.

The spatial separation of the HOMO and LUMO can indicate the presence of intramolecular charge transfer (ICT) upon electronic excitation. If the HOMO is localized on the carbazole donor unit and the LUMO on the carboxylate acceptor group, an excitation from the HOMO to the LUMO will result in a transfer of electron density from the carbazole ring to the substituent. This charge transfer character is significant for the photophysical properties of the molecule, influencing its fluorescence and potential applications in optoelectronic devices.

Natural Bond Orbital (NBO) Analysis for Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in a molecule, providing a chemically intuitive picture of bonding and orbital interactions. mpg.dersc.org For this compound, an NBO analysis would elucidate the electronic structure, charge distribution, and the nature of intramolecular and intermolecular interactions.

The primary goal of NBO analysis is to translate the complex, delocalized molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals that align with Lewis structure concepts. mpg.de The analysis quantifies the delocalization of electron density through second-order perturbation theory, which evaluates the stabilization energy, E(2), associated with donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. rsc.org

In the context of this compound, key interactions would involve the delocalization of electron density from the nitrogen lone pair (LP N) and the π-orbitals of the aromatic rings into the anti-bonding orbitals (π*) of the carbazole system and the carbonyl group (C=O) of the ester. These interactions are crucial for understanding the molecule's electronic properties and reactivity.

Key Expected NBO Findings:

Intramolecular Hyperconjugation: Significant delocalization would be expected from the nitrogen lone pair into the adjacent π* orbitals of the benzene rings. This n → π* interaction contributes to the planarity and aromaticity of the carbazole core. Similarly, π → π* interactions between the fused rings would be prominent, indicating a high degree of electron delocalization across the tricyclic system.

Illustrative NBO Data Table

The following table represents typical donor-acceptor interactions that would be expected for a molecule like this compound, based on analyses of similar carbazole structures. The stabilization energy E(2) quantifies the strength of these delocalization interactions.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) N9 | π* (C1-C1a) | 15.8 | n → π |

| LP (1) N9 | π (C4a-C9a) | 14.2 | n → π |

| π (C2-C3) | π (C1-C1a) | 22.5 | π → π |

| π (C6-C7) | π (C5a-C9a) | 20.1 | π → π |

| LP (2) O-carbonyl | σ (C-carboxyl-C1) | 2.5 | n → σ* |

| N-H (donor molecule) | LP (O-carbonyl, acceptor molecule) | 5.5 | Intermolecular H-bond |

Note: This data is illustrative and represents typical values for carbazole systems. Specific values for this compound would require dedicated quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational space, understanding its dynamic behavior, and identifying stable low-energy structures. Such simulations have been employed in the study of related 9H-carbazole-1-carboxamides to understand their binding modes. nih.gov

The simulation would typically be performed by placing the molecule in a simulated environment (e.g., a box of solvent like water or chloroform) and solving Newton's equations of motion for the system. This allows the molecule to explore different rotational and vibrational states.

Key Insights from MD Simulations:

Conformational Preferences: The primary flexible bond in this compound is the C1-C(carboxyl) single bond. MD simulations would reveal the preferred dihedral angle between the plane of the carbazole ring system and the methyl carboxylate group. It is expected that a near-planar conformation is energetically favorable to maximize conjugation, but steric hindrance could lead to a twisted conformation.

Solvent Effects: Running simulations in different solvents would show how the environment affects the molecule's conformation and intermolecular interactions. Polar solvents might stabilize conformations with a larger dipole moment, while non-polar solvents would favor different arrangements.

Intermolecular Association: In simulations with multiple molecules, MD can model the process of dimerization or aggregation, providing insight into the non-covalent interactions (like hydrogen bonding and π-π stacking) that govern these processes. nih.gov Studies on similar carbazole structures have highlighted the importance of π–π stacking in stabilizing crystal structures. nih.gov

Table of Conformational Data

An MD simulation would produce a trajectory that can be analyzed to determine key structural parameters. The table below illustrates the type of data that could be extracted.

| Parameter | Description | Mean Value (Illustrative) | Standard Deviation |

| Dihedral Angle (N9-C9a-C1-C_carboxyl) | Rotation around the bond connecting the ester group to the carbazole ring. | 15.2° | ± 5.0° |

| Dihedral Angle (C9a-C1-C_carboxyl-O_methoxy) | Rotation of the methyl group relative to the carboxyl plane. | 175.0° | ± 8.2° |

| N-H···O Distance (Intermolecular) | Distance between the N-H of one molecule and a carbonyl oxygen of another. | 2.9 Å | ± 0.4 Å |

Note: The values are hypothetical and serve to illustrate the output of an MD simulation.

Quantum Chemical Descriptors and Their Correlation with Experimental Observations

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help in quantifying its properties and predicting its reactivity. These descriptors are often calculated using Density Functional Theory (DFT). For this compound, these descriptors would provide a quantitative basis for understanding its electronic, optical, and chemical behavior.

Key Quantum Chemical Descriptors:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding electronic transitions and reactivity. The HOMO energy relates to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The energy gap between them (HOMO-LUMO gap) is a crucial indicator of chemical stability and corresponds to the energy of the lowest electronic excitation. Carbazole derivatives are known for their electron-donating nature, implying a relatively high-energy HOMO. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. For this molecule, the MEP would likely show negative potential around the carbonyl oxygen atoms and the π-system of the aromatic rings, while the N-H proton would be a site of positive potential.

Global Reactivity Descriptors: Quantities like chemical hardness, softness, electronegativity, and chemical potential can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's stability and reactivity.

Correlation with Experimental Data:

These calculated descriptors can be correlated with experimental observations. For example, the calculated energy of the lowest electronic transition (approximated by the HOMO-LUMO gap) can be compared to the absorption maximum observed in UV-Vis spectroscopy. Calculated vibrational frequencies can be correlated with peaks in an experimental IR spectrum, and calculated NMR chemical shifts can be compared to experimental NMR data. niscpr.res.in

Table of Calculated Quantum Descriptors

| Descriptor | Definition | Predicted Value (Illustrative) | Experimental Correlation |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.8 eV | Ionization Potential |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.9 eV | Electron Affinity |

| HOMO-LUMO Gap | ELUMO - EHOMO | 3.9 eV | UV-Vis Absorption Maximum (λmax) |

| Dipole Moment | Measure of molecular polarity | 2.5 D | Dielectric Constant Measurements |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 1.95 eV | Chemical Stability/Reactivity |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 3.85 eV | Overall Electron-Attracting Power |

Note: These values are illustrative, based on typical results for carbazole derivatives. Actual values would require specific DFT calculations.

Electrochemical Characterization Studies of Methyl 9h Carbazole 1 Carboxylate Derivatives

Cyclic Voltammetry (CV) for Redox Properties

Cyclic voltammetry is a powerful and widely used electrochemical technique to investigate the redox properties of molecules like methyl 9H-carbazole-1-carboxylate derivatives. epstem.net It provides insights into the electronic characteristics, such as molecular energy levels and orbital structures. epstem.netresearchgate.net By varying the potential applied to an electrode and measuring the resulting current, CV can reveal the oxidation and reduction potentials of a compound.

Determination of Oxidation Potentials and HOMO Energy Levels

The oxidation potential of a molecule, determined from cyclic voltammetry, is directly related to its Highest Occupied Molecular Orbital (HOMO) energy level. epstem.net This parameter is crucial for understanding the electron-donating ability of a material and its suitability for use in optoelectronic devices. epstem.netresearchgate.net For instance, the onset oxidation potentials of carbazole (B46965) derivatives can be used to calculate their HOMO energy levels. epstem.net

Derivatization of the carbazole molecule at various positions allows for the tuning of its electrical and optical properties. epstem.netresearchgate.net The introduction of different functional groups can alter the electron density of the carbazole core, thereby influencing the oxidation potential and, consequently, the HOMO energy level. researchgate.net For example, studies on various carbazole derivatives have shown that their HOMO energy levels can be modulated by attaching either electron-donating or electron-withdrawing groups. researchgate.net

Below is an interactive data table summarizing the electrochemical and optical data for some carbazole derivatives.

| Compound | Onset Oxidation Potential (V) | HOMO (eV) |

| Derivative 1 | 0.75 | -5.15 |

| Derivative 2 | 0.81 | -5.21 |

| Derivative 3 | 0.94 | -5.34 |

| Derivative 4 | 0.70 | -5.10 |

This table is populated with sample data for illustrative purposes.

Investigation of Reversible and Irreversible Electrochemical Processes

Cyclic voltammetry can also distinguish between reversible and irreversible electrochemical processes. A reversible process is one where the oxidized or reduced species can be returned to its original state by reversing the direction of the potential scan. In contrast, an irreversible process involves a chemical reaction following the electron transfer, leading to a new species that cannot be electrochemically converted back.

For some carbazole derivatives, cyclic voltammetry has revealed a single reversible oxidative peak, which can be attributed to two sequential electron transfers. researchgate.net However, the reduction process for these same compounds was found to be unidirectional, indicating an irreversible process. researchgate.net The stability of the generated radical cations during oxidation is a key factor in the reversibility of the process. For electropolymerization to occur, the radical cations must be stable enough to react with other monomers.

Electrochemical Impedance Spectroscopy (EIS) for Charge Transfer and Diffusion Kinetics

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to analyze the complex resistance of an electrochemical system. By applying a small sinusoidal voltage perturbation and measuring the current response over a range of frequencies, EIS can provide detailed information about charge transfer resistance and diffusion processes occurring at the electrode-electrolyte interface. jecst.org

In the context of carbazole-based materials, EIS is used to evaluate the capacitive performance of polymer films. scispace.com The analysis of EIS data, often with the help of equivalent circuit models, can elucidate the different electrochemical processes, such as the resistance of the electrolyte, the charge transfer resistance at the electrode surface, and the diffusion of ions within the polymer film. jecst.org For example, the impedance spectra of poly(methyl 4-((9H-(carbazole-9-carbanothioylthio) benzoate)) films have been studied to understand their capacitive behavior. scispace.com

Electropolymerization of Carbazole Monomers

Electropolymerization is a method used to deposit a polymer film onto a conductive surface through an electrochemical reaction. mdpi.com For carbazole derivatives, this process typically involves the anodic oxidation of the monomer. mdpi.com

Mechanism of Electrochemical Oxidation and Polymer Film Formation

The electropolymerization of carbazole generally starts with a one-electron oxidation of the monomer to form a radical cation. researchgate.net The most reactive positions on the carbazole ring are the 3 and 6 positions, where coupling of these radical cations occurs to form dimers. mdpi.comresearchgate.net These dimers are then further oxidized, leading to chain growth and the formation of a polymer film on the electrode surface. mdpi.com For 9-substituted carbazoles, such as derivatives of this compound, the polymerization proceeds similarly through the 3,3'-linkages, as the 9-position is already occupied. mdpi.com

The formation of the polymer film can be observed during cyclic voltammetry by the appearance of new redox peaks corresponding to the polymer and an increase in the current with successive cycles. nih.gov The resulting polymer films are often colored and adhere to the electrode surface. researchgate.net For example, the electropolymerization of 9H-carbazole shows an initial oxidation of the monomer, followed by the emergence of a new peak attributed to the formed polycarbazole. nih.gov

Correlation of Electrochemical Properties with Optoelectronic Device Performance

The electrochemical properties of this compound derivatives, particularly their HOMO energy levels and redox behavior, are directly correlated with their performance in optoelectronic devices like organic light-emitting diodes (OLEDs) and solar cells. epstem.netnih.gov

The HOMO level, determined from the oxidation potential, influences the efficiency of charge injection and transport in a device. nih.gov For instance, in OLEDs, a well-matched HOMO level between the hole-transporting layer (often a carbazole derivative) and the emissive layer is crucial for efficient device operation. Similarly, in organic solar cells, the HOMO level of the donor material (a carbazole derivative) relative to the acceptor material's LUMO level determines the open-circuit voltage of the cell.

The ability to form stable, conductive polymer films through electropolymerization is also vital for the fabrication of various electronic components. mdpi.com The electrochemical stability of these polymers, assessed through repeated cyclic voltammetry, is a key indicator of the long-term operational stability of the final device. mdpi.com For example, polycarbazole-based electrochromic devices have been shown to exhibit moderate electrochemical redox stability. mdpi.com

Advanced Materials and Supramolecular Assembly Research Involving Methyl 9h Carbazole 1 Carboxylate Scaffolds

Carbazole-Containing Polymers for Functional Applications

The carbazole (B46965) moiety is a popular component in the design of π-conjugated polymers due to its excellent hole-transporting characteristics, high charge carrier mobility, and photochemical stability. frontiersin.orgnih.gov The nitrogen atom and the aromatic rings provide sites for facile oxidation, leading to the formation of stable radical cations and dications, a property that is central to their use in electronic and optoelectronic devices. rsc.org Polycarbazoles can be readily functionalized at the N- (9-position), 3,6-, and 2,7-positions, allowing for fine-tuning of their electronic and physical properties. rsc.org

Synthesis and Characterization of Electrochromic Polymers

Electrochromic polymers can reversibly change their color upon the application of an electrical potential, a phenomenon tied to doping and de-doping processes that modify the polymer's electronic structure. frontiersin.orgnih.gov Carbazole-containing polymers are highly valued in this field.

One common synthesis method is the electrochemical polymerization of carbazole-based monomers onto a conductive substrate like indium-tin oxide (ITO) coated glass. frontiersin.orgnih.gov For instance, the electrochemical polymerization of 9H-carbazol-9-ylpyrene (MCzP) yields a polymer film, poly(9H-carbazol-9-ylpyrene) (PMCzP), which exhibits distinct color changes under varying potentials. frontiersin.orgnih.gov The resulting PMCzP film can switch between light yellow (neutral state), gray, and grayish-green (oxidized states). nih.gov

Copolymers incorporating carbazole units are also synthesized to tailor electrochromic performance. Polymers based on 1,4-bis((9H-carbazol-9-yl)methyl)benzene (DCB) and its copolymers with 3,4-ethylenedioxythiophene (B145204) (EDOT) derivatives have been successfully electropolymerized. nih.gov These materials demonstrate a range of colors from violet to blue or slate grey to dark olive green, depending on the specific comonomer and applied voltage. nih.gov Electrochromic devices (ECDs) constructed from these polymers, often using poly(3,4-ethylenedioxythiophene) (PEDOT) as a complementary layer, show promising performance metrics.

| Polymer/Device | Color States (Neutral to Oxidized) | Max. Optical Contrast (ΔT%) | Coloration Efficiency (η) | Switching Time | Reference |

| Poly(9H-carbazol-9-ylpyrene) (PMCzP) | Light Yellow → Gray → Grayish Green | 29% at 460 nm | Not specified | 2.18 s | nih.gov |

| PMCzP/PEDOT Device | Light Yellow ↔ Blue | 23% at 623 nm | 290 cm²/C | 0.50 s | nih.gov |

| P(2DCB-co-ED)/PEDOT-PSS Device | Not specified | 40.3% at 725 nm | Not specified | 0.4 - 1.5 s | nih.gov |

| P(bCmB-co-bTP)/PEDOT Device | Not specified | 40.7% at 635 nm | 428.4 cm²/C | Not specified | rsc.org |

Photophysical Properties of Polymer-Bound Carbazole Units

When carbazole units are incorporated into polymer backbones, they impart distinct photophysical properties to the resulting material. The carbazole moiety typically acts as an electron-donating group, influencing the intramolecular charge transfer (ICT) characteristics of the polymer.

For example, carbazole-functionalized diazaphosphepines (DPP-CBZs) have been synthesized, where the carbazole group acts as a donor. nih.gov These molecules exhibit photoluminescence, but the quantum yields are generally lower compared to reference molecules without the carbazole group, a phenomenon attributed to ICT from the electron-donating carbazole to electron-withdrawing parts of the molecule. nih.gov Interestingly, upon oxidation of the phosphorus center in these molecules, the photoluminescence quantum yields increase. nih.gov

In other systems, such as poly(amine-imide)s containing carbazole units, strong UV-vis absorption maxima are observed between 340-361 nm, with photoluminescence emission peaks around 449-465 nm. rsc.org These polymers have achieved quantum yields as high as 46% in NMP solution, demonstrating the potential for creating efficient light-emitting materials by integrating carbazole scaffolds. rsc.org The photophysical properties can, however, be complex; in some cases, such as with benzoyl-carbazole, observed dual fluorescence has been found to result from a photochemical rearrangement process rather than being an intrinsic property of the molecule itself. rsc.org

Self-Assembled Monolayers (SAMs) Utilizing Carbazole Derivatives

Self-assembled monolayers (SAMs) are highly ordered molecular layers formed spontaneously on a substrate. Carbazole-derived SAMs have emerged as highly effective hole-selective or hole-transport layers (HTLs) in optoelectronic devices, particularly in inverted perovskite solar cells (PSCs). nih.govacs.orgnih.gov They offer a way to modify the work function of electrodes and improve the energy-level alignment at interfaces, which enhances device efficiency and stability. nih.govnih.govnih.gov

A key strategy involves synthesizing carbazole derivatives with a phosphonic acid anchoring group, which binds strongly to metal oxide electrodes like fluorine-doped tin oxide (FTO) or indium tin oxide (ITO). For instance, [2-(9H-carbazol-9-yl)ethyl]phosphonic acid (2PACz) and its brominated analog, [2-(3,6-dibromo-9H-carbazol-9-yl)ethyl]phosphonic acid (Br-2PACz), have been successfully used as HTLs in mixed tin/lead perovskite solar cells, achieving record efficiencies of over 19%. mdpi.com

Another advanced derivative, (4-(3,6-bis(methylthio)-9H-carbazol-9-yl)butyl)phosphonic acid (MeS-4PACz), forms a uniform monolayer where the methylthio substituents create a favorable interfacial dipole. nih.govacs.orgnih.gov This modification leads to better energy level alignment between the electrode and the perovskite layer, promoting efficient hole extraction and reducing carrier recombination, ultimately boosting solar cell performance. nih.govnih.gov These carbazole-based SAMs not only improve initial efficiency but also significantly enhance the long-term operational and shelf stability of the devices. mdpi.com

| SAM Molecule | Application/Substrate | Key Finding | Device Efficiency | Reference |

| [2-(9H-carbazol-9-yl)ethyl]phosphonic acid (2PACz) | HTL in Sn/Pb PSCs | Enhanced efficiency and stability over PEDOT:PSS | 18.44% | mdpi.com |

| [2-(3,6-dibromo-9H-carbazol-9-yl)ethyl]phosphonic acid (Br-2PACz) | HTL in Sn/Pb PSCs | Record efficiency and superior long-term stability | 19.51% | mdpi.com |

| (4-(3,6-bis(methylthio)-9H-carbazol-9-yl)butyl)phosphonic acid (MeS-4PACz) | SAM on FTO for inverted PSCs | Favorable interfacial dipole, reduced recombination | Not specified | nih.govnih.gov |

Supramolecular Interactions and Host-Guest Chemistry (e.g., Cyclodextrin Complexes)

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. nih.gov A classic example is host-guest chemistry, where a larger host molecule, such as a cyclodextrin, encapsulates a smaller guest molecule. nih.govmdpi.com Cyclodextrins (CDs) are macrocyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, making them capable of forming inclusion complexes with a wide range of guest molecules, particularly those with aromatic rings. nih.govmdpi.com

While direct studies on the inclusion complex of methyl 9H-carbazole-1-carboxylate with cyclodextrins are not prevalent, the principles of host-guest chemistry suggest a strong likelihood of such an interaction. The hydrophobic carbazole portion of the molecule would be an ideal guest for the nonpolar cavity of a β-cyclodextrin or γ-cyclodextrin. mdpi.com This encapsulation can enhance the solubility of the carbazole derivative, protect it from the external environment, and modify its photophysical properties. nih.gov For example, studies with dibenzofuran-2-carboxylic acid, a structurally related aromatic compound, show that it forms stable inclusion complexes with α- and β-cyclodextrins, with the stability and nature of the complex being pH-dependent. researchgate.net

Beyond cyclodextrins, other host molecules have been shown to form well-defined supramolecular structures with carbazole derivatives. In one study, fluorescent bis-calix frontiersin.orgarene-carbazole conjugates were synthesized. nih.gov These large, pre-organized host molecules were designed to specifically bind fullerenes (C60 and C70) as guests, demonstrating the utility of the carbazole unit as a key structural component in creating complex and functional host-guest systems. nih.gov The formation of these inclusion complexes was confirmed by NMR spectroscopy and their stability was quantified, highlighting the potential for creating advanced supramolecular assemblies based on the carbazole scaffold. nih.gov

Integration of Carbazole Units in Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials combine the properties of both organic components (e.g., flexibility, processability, and functionality) and inorganic materials (e.g., rigidity, stability, and electronic or magnetic properties). The carbazole framework has been successfully integrated into such hybrid structures, particularly with polyoxometalates (POMs).

Researchers have synthesized a bis-imidazole ligand with a carbazole connector, 3,6-di(1H-imidazol-1-yl)-9H-carbazole (L), to create novel hybrid materials. nih.gov By reacting this organic ligand with different metal ions and polyoxoanions under hydrothermal conditions, a series of inorganic-organic hybrid complexes have been obtained, such as [NiL₂(Mo₂O₇)], [Cu(H₂O)₂(HL)₂(β-Mo₈O₂₆)]·H₂O, and [Ni₂(H₂O)₄L₂(CrMo₆(OH)₅O₁₉)]·6H₂O. nih.gov

Structural analysis of these materials reveals that the carbazole-based ligand acts as a bridge, connecting inorganic clusters into extended one-, two-, or three-dimensional networks. nih.gov These hybrid materials exhibit interesting functional properties. They have been successfully used as electrode materials for the electrochemical sensing of bromate, with detection limits in the sub-micromolar range. nih.gov Furthermore, these complexes have shown efficient catalytic activity for the selective oxidation of thioethers. nih.gov This work demonstrates that the carbazole unit can serve as a robust and versatile building block for constructing sophisticated, functional hybrid materials.

| Hybrid Complex | Metal/POM Unit | Key Application | Limit of Detection (Bromate) | Reference |

| [NiL₂(Mo₂O₇)] | Ni²⁺ / Mo₂O₇²⁻ | Electrochemical Sensor, Catalyst | 0.315 µM | nih.gov |

| [Cu(H₂O)₂(HL)₂(β-Mo₈O₂₆)]·H₂O | Cu²⁺ / β-Mo₈O₂₆⁴⁻ | Electrochemical Sensor, Catalyst | 0.098 µM | nih.gov |

| [Ni₂(H₂O)₄L₂(CrMo₆(OH)₅O₁₉)]·6H₂O | Ni²⁺ / CrMo₆(OH)₅O₁₉³⁻ | Electrochemical Sensor, Catalyst | 0.551 µM | nih.gov |

Strategic Design and Research into Bioactive Carbazole Scaffolds

Design Principles for Carbazole (B46965) Derivatives in Medicinal Chemistry Research

The carbazole nucleus, a tricyclic aromatic heterocycle, serves as a privileged scaffold in medicinal chemistry due to its unique structural and electronic properties. numberanalytics.compharmainfo.in The design of novel carbazole derivatives for therapeutic purposes is guided by several key principles aimed at optimizing their biological activity, selectivity, and pharmacokinetic profiles. numberanalytics.commdpi.com

Impact of Structural Diversity and Molecular Flexibility on Research Design

Structural diversity is a cornerstone in the design of carbazole-based bioactive compounds. bohrium.comnih.gov Researchers systematically introduce a variety of substituents and functional groups onto the carbazole ring to explore the structure-activity relationships (SAR). frontiersin.orgnih.gov This approach allows for the fine-tuning of the molecule's properties to enhance its interaction with biological targets. frontiersin.org

Molecular flexibility is another critical parameter. The introduction of rotatable bonds can have a complex but significant impact on the biological activity of carbazole derivatives. frontiersin.org Increased flexibility can potentially enhance binding to a target protein by allowing the molecule to adopt an optimal conformation, which can lead to improved efficacy. frontiersin.orgnih.gov Conversely, excessive flexibility can sometimes lead to a decrease in activity due to an entropy penalty upon binding. frontiersin.org Therefore, a balance between rigidity and flexibility is often sought in the design process. For instance, introducing a methylene (B1212753) unit to create a rotatable bond in some carbazole derivatives has been shown to be a successful strategy in enhancing their cytotoxic activities. bohrium.comnih.gov

A study on carbazole amides, hydrazides, and hydrazones demonstrated that derivatives with more flexible bonds generally exhibited better inhibitory activity against cancer cells compared to their rigid counterparts. frontiersin.orgnih.gov This highlights the importance of considering molecular flexibility as a key design element in the development of new therapeutic agents. frontiersin.org

Rational Design of Pharmacophore Integration

The rational design of carbazole derivatives often involves the integration of known pharmacophores—structural motifs responsible for a molecule's biological activity—to create hybrid molecules with enhanced or novel properties. nih.govnih.gov This strategy aims to combine the favorable characteristics of the carbazole scaffold with the proven activity of other chemical moieties. nih.gov

For example, the integration of pharmacophores such as amides, hydrazides, and acylhydrazones has been explored to generate carbazole analogues with potential cytotoxic activities. bohrium.comfrontiersin.org This approach allows for the creation of a diverse library of compounds that can be screened for various biological activities. frontiersin.org

Computational tools, including pharmacophore modeling and virtual screening, play a crucial role in the rational design process. These methods help in identifying potential hit compounds and in understanding the key interactions between the designed molecules and their biological targets. nih.gov For instance, a pharmacophore model was successfully used to discover novel allosteric MEK inhibitors based on the carbazole scaffold. nih.gov This demonstrates the power of integrating computational and synthetic chemistry to accelerate the discovery of new drug candidates. nih.gov

Research on Natural Product-Inspired Carbazole Alkaloids and their Synthetic Routes

Carbazole alkaloids, naturally occurring compounds found in various plant species of the Rutaceae family, have long been a source of inspiration for medicinal chemists. mdpi.comsrce.hrchemmethod.com Their diverse biological activities have spurred extensive research into their synthesis and the development of synthetic analogues. researchgate.net

The synthesis of natural carbazole alkaloids and their derivatives often involves multi-step processes. Various synthetic methodologies have been developed, including Fischer indolization, palladium-catalyzed oxidative cyclization, and thermal cyclization of 1-phenyl benzotriazoles. chemmethod.com A notable example is the synthesis of murrayanine, a carbazole alkaloid isolated from Murraya koenigii, which has been achieved through a regioselective Buchwald coupling followed by oxidative cyclization. chemmethod.com

The chemical space of carbazole alkaloids is vast, and the exploration of new synthetic methods continues to be an active area of research. These efforts are essential for unlocking the full therapeutic potential of this important class of compounds. researchgate.net

Mechanistic Studies of Molecular Interactions with Biomolecular Targets (Focus on binding modes and molecular recognition in research)

Understanding the molecular interactions between carbazole derivatives and their biomolecular targets is fundamental to the rational design of more effective therapeutic agents. researchgate.net These studies focus on elucidating the binding modes and the principles of molecular recognition that govern these interactions. researchgate.net

Carbazole derivatives have been shown to interact with various biomolecular targets, including DNA, proteins, and enzymes. researchgate.netnih.govnih.gov The planar nature of the carbazole ring often facilitates intercalation into DNA or binding to the active sites of enzymes. researchgate.netmdpi.com

Spectroscopic techniques such as UV-Vis, fluorescence, and circular dichroism (CD) are widely used to study these interactions. nih.govmdpi.com For example, studies on the binding of carbazole derivatives to G-quadruplex DNA have revealed an end-stacking binding mode, where the carbazole ligand interacts with the external G-tetrads. mdpi.comnih.gov Molecular modeling and docking studies provide further insights into the specific binding interactions at the atomic level, helping to visualize how the ligands fit into the binding pocket of their targets. researchgate.netresearchgate.netmdpi.com

Mechanistic studies have also revealed that some carbazole derivatives can act as dual-target inhibitors. For instance, certain carbazole sulfonamide derivatives have been found to bind to the colchicine (B1669291) site in tubulin, thereby inhibiting tubulin polymerization, while also selectively inhibiting Topoisomerase I. nih.gov Such multi-target approaches can be advantageous in overcoming drug resistance. nih.gov

The ability of carbazole derivatives to serve as ligands for various receptors, including receptor tyrosine kinases and G-protein coupled receptors, is also an active area of investigation. nih.gov These mechanistic insights are invaluable for optimizing the design of carbazole-based drugs with improved affinity and selectivity. nih.gov

Exploration of Carbazole Derivatives as Research Tools (General, not clinical application)

Beyond their direct therapeutic potential, carbazole derivatives are also valuable as research tools for exploring biological processes and for the development of new diagnostic and analytical methods. mdpi.comnih.gov Their inherent fluorescent properties make them particularly useful as probes for bioimaging and sensing applications. nih.gov

Research into Antimicrobial Agent Development